molecular formula C22H26O6 B197998 R(+)-Gomisin M1 CAS No. 82467-50-3

R(+)-Gomisin M1

Cat. No. B197998
CAS RN: 82467-50-3
M. Wt: 386.4 g/mol
InChI Key: OGJPBGDUYKEQLA-NEPJUHHUSA-N
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Description

R(+)-Gomisin M1 is a natural product isolated from the root of a medicinal plant, Schisandra chinensis, which is widely used in traditional Chinese medicine. It is a member of the lignan class of compounds, and is known for its biological activities such as anti-inflammatory, antioxidative, and anti-cancer effects. In recent years, R(+)-Gomisin M1 has been studied extensively due to its potential as a therapeutic agent.

Scientific Research Applications

Anti-HIV Activity

R(+)-Gomisin M1, a lignan identified in Schisandra rubriflora, has demonstrated significant anti-HIV properties. It exhibits potent anti-HIV activity, as indicated by its low effective concentration (EC50) and high therapeutic index (TI) values, making it a promising candidate for HIV treatment research (Chen, Kilgore, Lee, & Chen, 2006).

Inhibitory Effects on Hepatocellular Carcinoma

R(+)-Gomisin M1 also plays a role in regulating miRNA biogenesis, which can inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells. This modulation of miRNA and protein expression profiles in HCC cells suggests its potential as a therapeutic target in cancer treatment. Notably, it has shown efficacy in suppressing tumor growth in a mouse model, indicating its relevance in oncology research (Zhou et al., 2021).

Modulation of Ribonucleotide Reductase in Cancer Cells

R(+)-Gomisin M1 has been associated with the modulation of ribonucleotide reductase, a key enzyme in DNA synthesis, in cancer cells. This modulation could potentially impact the resistance of cancer cells to specific treatments, indicating another avenue of research in cancer therapy (Zhou, Hsu, Pan, Doroshow, & Yen, 1995).

Role in Muscarinic Receptor Gene Expression

In the context of neurological studies, R(+)-Gomisin M1 is implicated in the expression of muscarinic receptor genes. This suggests its relevance in studies related to neurotransmission and neurological disorders, although the specific role and mechanisms remain to be elucidated (Bernard, Normand, & Bloch, 1992).

Antiviral Activities Beyond HIV

Besides HIV, R(+)-Gomisin M1 and its derivatives have shown potential in inhibiting other viral activities. This broad-spectrum antiviral property underlines its potential in developing treatments for various viral infections (Fujihashi et al., 1995).

Involvement in Immune Cell Functions

The compound may also influence immune cell functions, including macrophage phenotypes, which are critical in inflammatory responses and tissue repair mechanisms. This suggests a possible role in immunotherapy and regenerative medicine (Han et al., 2018).

properties

IUPAC Name

4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPBGDUYKEQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318545
Record name Gomisin M1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R(+)-Gomisin M1

CAS RN

82467-50-3
Record name Gomisin M1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82467-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gomisin M1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Rui, L Lian-niang, F Qicheng - Planta medica, 1984 - thieme-connect.com
Five new dibenzocyclooctadiene lignans, R (+)-wuweizisu C (1), kadsuranin (2), R (+)-gomisin M 1 (3), R (+)-angeloylgomisin M 1 (4) and angeloylgomisin R (5) were isolated from the …
Number of citations: 45 www.thieme-connect.com
L XU, MA Pei, LI Li, W WANG, X Wei, P Yong… - Chinese Herbal …, 2012 - Elsevier
The dried cane of Kadsura interior (Kadsurae Caulis) is recorded in Chinese Pharmacopoeia 2010 as Dian Jixueteng for the treatment of rheumatism, irregular menstruation, and …
Number of citations: 2 www.sciencedirect.com
H Xu, W Wang, X Li, Y Li, C Deng, Y Jiang… - Records of Natural …, 2023 - acgpubs.org
The genus Kadsura is an important part of traditional Chinese medicine, it has the functions of promoting wind, eliminating dampness, activating blood circulation. Modern …
Number of citations: 3 www.acgpubs.org
M Idrees, Z Zhang, A Yaseen, Y Jiao, X Zheng - Forests, 2022 - mdpi.com
Kadsura longipedunculata Finet & Gagnepain (Chinese Kadsura vine) is an evergreen climbing shrub that is widely found in the southwest province of China. The plant can be used as …
Number of citations: 1 www.mdpi.com

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